molecular formula C11H8BrN B13675710 6-Bromo-4-vinylquinoline

6-Bromo-4-vinylquinoline

Cat. No.: B13675710
M. Wt: 234.09 g/mol
InChI Key: CRHCEMVJGSKSNW-UHFFFAOYSA-N
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Description

6-Bromo-4-vinylquinoline is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 6th position and a vinyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-vinylquinoline typically involves the bromination of quinoline derivatives followed by vinylation. One common method includes the use of 4-bromaniline and ethyl propiolate as starting materials, with phosphorus trichloride as a catalyst . The reaction proceeds through a three-step process, resulting in the formation of the desired product with a high yield.

Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromo-4-vinylquinoline involves its interaction with molecular targets through its bromine and vinyl groups. These functional groups facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-vinylquinoline’s unique combination of a bromine atom and a vinyl group provides it with distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C11H8BrN

Molecular Weight

234.09 g/mol

IUPAC Name

6-bromo-4-ethenylquinoline

InChI

InChI=1S/C11H8BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h2-7H,1H2

InChI Key

CRHCEMVJGSKSNW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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